Boc-cys(tbu)-OH dcha
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Overview
Description
“Boc-cys(tbu)-OH dcha” is a cysteine derivative . It is used in research and development, and it is not for sale to patients . It is also used in the synthesis of peptides .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular weight of “Boc-cys(tbu)-OH dcha” is 277.38, and its formula is C12H23NO4S . The CAS No. is 56976-06-8 .
Chemical Reactions Analysis
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Scientific Research Applications
Automated Solid-Phase Peptide Synthesis
The use of tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis is highlighted for its efficiency. The study by Reid and Simpson (1992) demonstrates the adaptation of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for Boc-amino acid derivatives, offering a more efficient coupling procedure than the preformed symmetrical anhydride method. This approach shortens cycle times and simplifies the solvent system, enhancing peptide synthesis productivity (Reid & Simpson, 1992).
Cyclization Studies of Peptides
Research by Schmidt and Neubert (2009) explores the influence of different coupling reagents on the yield and purity of tetra- and pentapeptide sequences. Their findings indicate that certain reagents, such as diphenyl-phosphoryl azide (DPPA) and norborn-5-ene-2,3-dicarboximidodiphenylphosphate (NDPP), lead to higher yields and purities, showcasing the critical role of coupling reagents in peptide cyclization processes (Schmidt & Neubert, 2009).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNEXOXGYAUEY-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(tbu)-OH dcha |
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